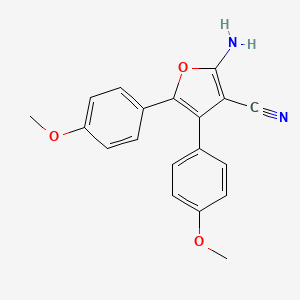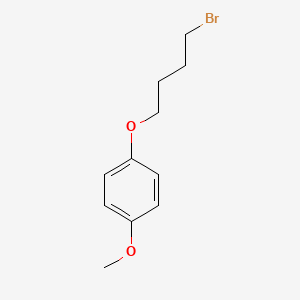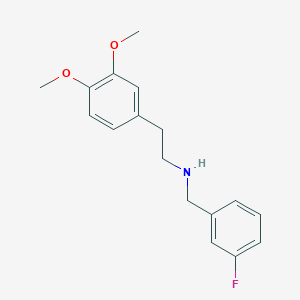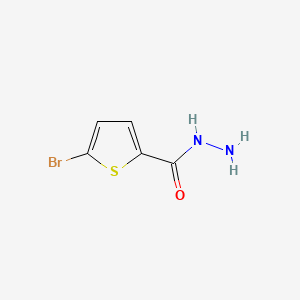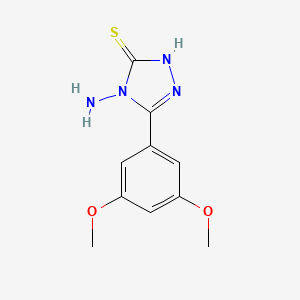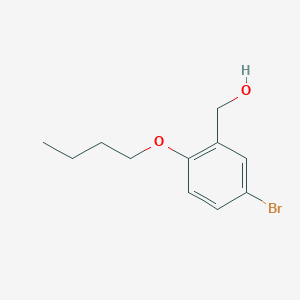
5-Brom-2-butoxybenzylalkohol
Übersicht
Beschreibung
5-Bromo-2-butoxybenzyl alcohol (5-BB) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 5-BB is a brominated aliphatic alcohol and is composed of a five-membered ring with two substituents. It is a colorless liquid with a boiling point of 155-156°C and a density of 1.21 g/mL. Due to its unique structure, 5-BB has been studied for its potential applications in drug discovery and development, as well as in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
- Zwischenprodukt-Synthese: 5-Brom-2-butoxybenzylalkohol dient als wertvolles Zwischenprodukt bei der Synthese anderer Verbindungen. Forscher verwenden es, um komplexere Moleküle zu erzeugen, darunter Pharmazeutika und Agrochemikalien .
- Arzneimittelentwicklung: Seine einzigartige Struktur kann zur Entwicklung neuartiger Medikamente beitragen. Wissenschaftler erforschen sein Potenzial als Baustein für Medikamentenkandidaten, die auf bestimmte biologische Pfade abzielen .
- Agrochemikalien: Forscher untersuchen den Einsatz von this compound bei der Entwicklung von Pestiziden und Herbiziden. Seine Eigenschaften können die Wirksamkeit gegen Schädlinge und Unkräuter verbessern .
- Oberflächenbeschichtungen: Die funktionellen Gruppen der Verbindung machen sie für die Modifizierung von Oberflächen geeignet. Wissenschaftler erforschen ihre Anwendung in Beschichtungen, Klebstoffen und Dichtstoffen .
- Analytisches Reagenz: this compound kann als analytisches Reagenz in der Chromatographie dienen. Forscher verwenden es, um andere Verbindungen nachzuweisen und zu quantifizieren .
- Umweltüberwachung: Wissenschaftler untersuchen sein Verhalten in Umweltproben. Es kann relevant sein bei der Überwachung der Wasserqualität, der Bodenkontamination oder der Luftverschmutzung .
- Antioxidative Eigenschaften: Phenolische Verbindungen wie this compound zeigen antioxidative Aktivität. Forscher erforschen seine potenziellen gesundheitlichen Vorteile und Anwendungen in der Lebensmittelkonservierung .
Organische Synthese und Medizinische Chemie
Pestizid- und Herbizidforschung
Materialwissenschaften und Oberflächenmodifizierung
Analytische Chemie und Chromatographie
Umweltchemie
Phenolische Antioxidationsforschung
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that benzyl alcohol derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes
Biochemical Pathways
It’s worth noting that benzyl alcohol derivatives are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 5-Bromo-2-butoxybenzyl alcohol could potentially be involved in similar reactions in biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by its chemical structure
Result of Action
Benzyl alcohol derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities
Action Environment
The action, efficacy, and stability of 5-Bromo-2-butoxybenzyl alcohol could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-butoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidation-reduction reactions. For instance, it can act as a substrate for alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. Additionally, 5-Bromo-2-butoxybenzyl alcohol may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of 5-Bromo-2-butoxybenzyl alcohol on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-butoxybenzyl alcohol has been shown to modulate the activity of protein kinases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of various proteins, thereby affecting their function and activity. Additionally, 5-Bromo-2-butoxybenzyl alcohol can alter gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Bromo-2-butoxybenzyl alcohol exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 5-Bromo-2-butoxybenzyl alcohol can inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-butoxybenzyl alcohol can change over time in laboratory settings due to factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. The degradation products of 5-Bromo-2-butoxybenzyl alcohol may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-butoxybenzyl alcohol in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 5-Bromo-2-butoxybenzyl alcohol can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold dose above which the compound’s effects become more pronounced and potentially harmful. These studies also indicate that the compound’s effects are dose-dependent, with higher doses leading to more significant changes in cellular function and metabolism .
Metabolic Pathways
5-Bromo-2-butoxybenzyl alcohol is involved in several metabolic pathways, primarily those related to its oxidation and reduction. The compound is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical pathways, affecting metabolic flux and metabolite levels. For example, the oxidation of 5-Bromo-2-butoxybenzyl alcohol by alcohol dehydrogenase can produce an aldehyde intermediate, which can then be further metabolized by aldehyde dehydrogenase to form a carboxylic acid .
Transport and Distribution
The transport and distribution of 5-Bromo-2-butoxybenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 5-Bromo-2-butoxybenzyl alcohol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Bromo-2-butoxybenzyl alcohol is determined by its interactions with various cellular components. This compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. The targeting of 5-Bromo-2-butoxybenzyl alcohol to these compartments is influenced by factors such as post-translational modifications and the presence of targeting signals. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in different cellular compartments .
Eigenschaften
IUPAC Name |
(5-bromo-2-butoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPVKDHWIHMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367098 | |
| Record name | 5-Bromo-2-butoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
831212-02-3 | |
| Record name | 5-Bromo-2-butoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)
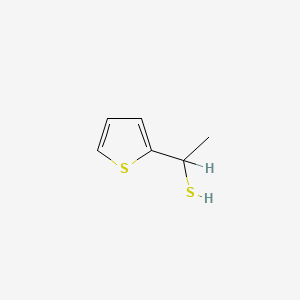
![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
